3,4-Dimethoxyphenyl at C3 vs. Thienyl/Thiophenyl at C3: Predicted Tubulin Binding Site Occupancy
The 3,4-dimethoxyphenyl substituent at the 3-position of the triazolopyridazine core is a pharmacophoric element critical for tubulin colchicine-site binding. In a comprehensive SAR study of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines, compound 4q bearing a 3-amino-4-methoxyphenyl B-ring exhibited IC50 values of 0.014, 0.008, and 0.012 μM against SGC-7901, A549, and HT-1080 cell lines, respectively, with confirmed colchicine-site binding via molecular modeling [1]. In contrast, the 2-thienyl analog (BDBM69010) showed negligible inhibitory activity against GSK-3β with an EC50 > 300,000 nM, indicating a fundamentally different target profile [2]. While direct enzymatic data for the target compound (CAS 852437-89-9) are not yet available in the public domain, the presence of the 3,4-dimethoxyphenyl motif strongly predicts tubulin-targeted rather than kinase-targeted pharmacology in this scaffold class.
| Evidence Dimension | Antiproliferative activity (IC50) and target engagement |
|---|---|
| Target Compound Data | No direct quantitative data publicly available for CAS 852437-89-9; predicted tubulin colchicine-site binding based on 3,4-dimethoxyphenyl pharmacophore |
| Comparator Or Baseline | Close analog 4q (3-amino-4-methoxyphenyl variant): IC50 0.008–0.014 μM against SGC-7901, A549, HT-1080 [1]; 2-thienyl analog (BDBM69010): EC50 > 300,000 nM against GSK-3β [2] |
| Quantified Difference | ~4–5 log difference in potency between tubulin-active 3,4-dimethoxyphenyl analogs and kinase-targeted 2-thienyl analogs in respective assays |
| Conditions | SGC-7901 (gastric), A549 (lung), HT-1080 (fibrosarcoma) cancer cell lines; MTT assay; tubulin polymerization assay; colchicine-site molecular docking [1] |
Why This Matters
The 3,4-dimethoxyphenyl substituent directs pharmacology toward tubulin colchicine-site engagement rather than kinase inhibition, a critical distinction for researchers selecting chemical probes for specific mechanism-of-action studies.
- [1] Xu, Q., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Med. Chem. Lett., 7(12), 1132–1137. DOI: 10.1021/acsmedchemlett.6b00328. PMID: 27994754. View Source
- [2] BindingDB. BDBM69010 (6-[(3-methylbenzyl)thio]-3-(2-thienyl)-[1,2,4]triazolo[4,3-b]pyridazine). GSK-3β EC50 > 3.00E+5 nM. https://www.bindingdb.org View Source
